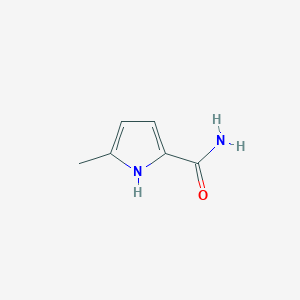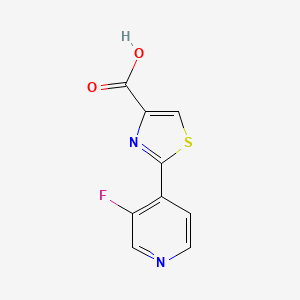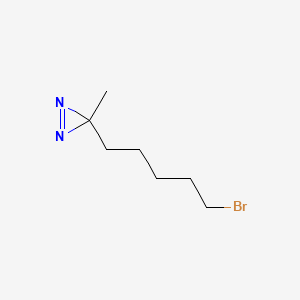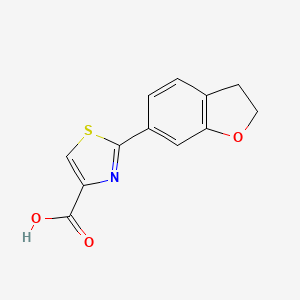
2-(2,3-Dihydrobenzofuran-6-yl)thiazole-4-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-Dihydrobenzofuran-6-yl)thiazole-4-carboxylic acid is a heterocyclic compound that combines the structural features of benzofuran and thiazole rings. The benzofuran moiety is known for its presence in various biologically active compounds, while the thiazole ring is a common scaffold in medicinal chemistry due to its diverse biological activities . This compound is of interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydrobenzofuran-6-yl)thiazole-4-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the benzofuran moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminothiophenol with α-haloketones can yield thiazole derivatives, which can then be further functionalized to introduce the benzofuran ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,3-Dihydrobenzofuran-6-yl)thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the thiazole or benzofuran rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and benzofuran rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halogens, alkyl groups, or amino groups .
Applications De Recherche Scientifique
2-(2,3-Dihydrobenzofuran-6-yl)thiazole-4-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anti-inflammatory, and anticancer activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used to study reaction mechanisms and develop new synthetic methodologies.
Biological Studies: The compound is used in biological assays to investigate its effects on various biological targets and pathways.
Mécanisme D'action
The mechanism of action of 2-(2,3-Dihydrobenzofuran-6-yl)thiazole-4-carboxylic acid is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which may contribute to its biological activity. Additionally, the benzofuran moiety can enhance the compound’s ability to interact with hydrophobic pockets in proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Pyridyl)thiazole-4-carboxylic acid: This compound has a pyridyl group instead of a benzofuran moiety and is used as a pharmaceutical intermediate.
2-(2,3-Anhydrofuranosyl)thiazole-4-carboxamide: This derivative has an anhydrofuranosyl group and is studied for its antibacterial activity.
Uniqueness
2-(2,3-Dihydrobenzofuran-6-yl)thiazole-4-carboxylic acid is unique due to the combination of the benzofuran and thiazole rings, which imparts distinct chemical and biological properties. The presence of both aromatic systems allows for diverse interactions with biological targets, making it a valuable scaffold in drug design and organic synthesis .
Propriétés
Formule moléculaire |
C12H9NO3S |
|---|---|
Poids moléculaire |
247.27 g/mol |
Nom IUPAC |
2-(2,3-dihydro-1-benzofuran-6-yl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C12H9NO3S/c14-12(15)9-6-17-11(13-9)8-2-1-7-3-4-16-10(7)5-8/h1-2,5-6H,3-4H2,(H,14,15) |
Clé InChI |
NMGGIJMNVIKXAH-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C1C=CC(=C2)C3=NC(=CS3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 6-Chloroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13674901.png)
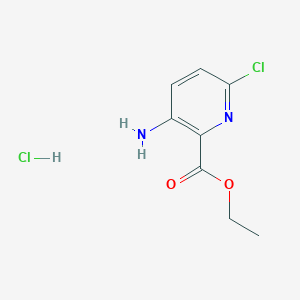

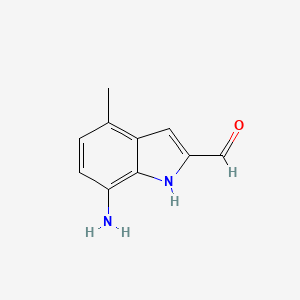
![Methyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-5'-carboxylate](/img/structure/B13674927.png)
